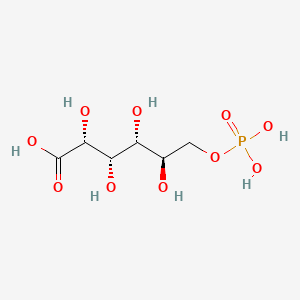

6-Phosphogluconic acid

Übersicht

Beschreibung

6-Phosphogluconic acid is a phosphorylated sugar acid that plays a crucial role in cellular metabolism. It is an intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound is formed from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase and is subsequently converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Phosphogluconic acid can be prepared enzymatically. One common method involves the enzymatic conversion of glucose-6-phosphate to this compound using glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the conversion of glucose-6-phosphate to this compound. The fermentation broth is then processed to isolate and purify the compound .

Analyse Chemischer Reaktionen

Oxidative Decarboxylation to Ribulose 5-Phosphate

6-Phosphogluconate dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and CO2, with the concomitant reduction of NADP+ to NADPH .

Reaction:

| Reactants | Products | Enzyme | Other Products |

|---|---|---|---|

| This compound + NADP+ | D-Ribulose 5-phosphate + CO2 | 6-phosphogluconate dehydrogenase | NADPH |

This reaction is a key step in the pentose phosphate pathway, providing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress .

Role of 6-Phosphogluconate Dehydrogenase

6-Phosphogluconate dehydrogenase (6PGDH) is a crucial enzyme in the pentose phosphate pathway . It catalyzes the reaction: 6-phosphogluconate + NADP(+) → D-ribulose 5-phosphate + CO(2) + NADPH . The enzyme's activity is regulated by multiple factors. 6-phosphogluconate acts as an activator under normal assay conditions, while NADPH primarily increases the binding of the intermediate .

Regulation of 6-Phosphogluconate Dehydrogenase Activity

The activity of 6PGDH is subject to two-way regulation :

-

NADPH inhibits the enzyme, regulating the pentose phosphate pathway .

-

6-phosphogluconate acts as an activator, ensuring its rapid removal when NADPH inhibition is lifted .

Oxidation Sensitivity of 6-Phosphogluconate Dehydrogenase

Research indicates that 6PGDH is more susceptible to oxidation compared to glucose-6-phosphate dehydrogenase . Peroxyl radicals can induce oxidative modifications, leading to enzyme inactivation.

Effects of Peroxyl Radicals on 6PGDH:

| Condition | 6PGDH Activity |

|---|---|

| Incubation with 10 mM AAPH for 180 min | Decreased to 69.0 ± 11.0% |

| Incubation with 100 mM AAPH for 180 min | Decreased to 4.5 ± 5.0% |

These modifications primarily affect Tryptophan and Methionine residues .

Conversion to 2-keto-3-deoxy-6-phosphogluconate

In microorganisms with the Entner-Doudoroff pathway, this compound can be acted upon by 6-phosphogluconate dehydratase to produce 2-keto-3-deoxy-6-phosphogluconate . This is an important step in the catabolism of glucose in these organisms.

Reaction:

This compound → 2-keto-3-deoxy-6-phosphogluconate + H2O

Hydrolysis of 6-phosphogluconolactone to this compound

6-phosphogluconolactonase catalyzes the conversion of 6-phosphogluconolactone to this compound .

Reaction:

| Reactants | Products | Enzyme |

|---|---|---|

| 6-phospho-D-glucono-1,5-lactone + H2O | 6-phospho-D-gluconate | 6-phosphogluconolactonase |

This reaction is important because 6-phosphogluconolactone can spontaneously isomerize to a form that cannot be processed, and can also react with intracellular nucleophiles .

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanism

6-Phosphogluconic acid is primarily involved in the production of NADPH and ribulose 5-phosphate through the action of 6-phosphogluconate dehydrogenase (6PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, generating NADPH, which is essential for anabolic reactions and maintaining cellular redox balance .

Applications in Disease Research

Oxidative Stress and Enzyme Susceptibility

Research has shown that this compound is critical in protecting cells from oxidative damage. Studies on glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase have demonstrated how oxidative stress affects these enzymes differently. For instance, the susceptibility of 6PGDH to peroxyl radicals was significantly higher compared to glucose-6-phosphate dehydrogenase, indicating its vital role in cellular defense mechanisms against oxidative stress .

Leishmania donovani Targeting

In parasitology, this compound has been identified as a potential target for drug development against Leishmania donovani. The enzyme 6-phosphogluconolactonase (which hydrolyzes 6-phosphogluconolactone to this compound) was studied for its structural and functional properties, revealing promising characteristics that could be exploited for antileishmanial drug design .

Industrial Biotechnology

Biobattery Development

Recent advancements have seen the application of hyperthermophilic 6PGDH in biobattery technology. Engineered variants of this enzyme have demonstrated enhanced performance at elevated temperatures, making them suitable for high-temperature biobatteries. These enzymes can operate efficiently under extreme conditions, leading to higher power densities compared to their wild-type counterparts .

Enzyme Engineering

The engineering of coenzymes related to 6-phosphogluconate metabolism has implications for various industrial processes. For example, modifications to enhance the stability and activity of 6PGDH can improve the efficiency of biocatalytic processes used in the production of pharmaceuticals and biofuels .

Data Table: Summary of Key Studies

Case Studies

Case Study: Oxidative Stress Response

A study investigated the effects of peroxyl radicals on the activity of glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. Results indicated that while glucose-6-phosphate dehydrogenase maintained activity under mild oxidative conditions, 6PGDH experienced significant inactivation, highlighting its role in cellular defense mechanisms against oxidative stress .

Case Study: Antileishmanial Drug Development

Research on Leishmania donovani focused on the cloning and characterization of its 6-phosphogluconolactonase enzyme. The findings suggested that targeting this enzyme could provide a novel approach for developing treatments against leishmaniasis, as it plays a crucial role in the organism's metabolic pathways .

Wirkmechanismus

6-Phosphogluconic acid exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process. NADPH is a crucial reducing agent used in various biosynthetic reactions and in maintaining the redox balance within cells . The compound also participates in the Entner-Doudoroff pathway, where it is dehydrated to form 2-keto-3-deoxy-6-phosphogluconate .

Vergleich Mit ähnlichen Verbindungen

6-Phosphogluconic acid can be compared with other phosphorylated sugar acids, such as:

Glucose-6-phosphate: An upstream metabolite in the pentose phosphate pathway that is converted to this compound.

Ribulose 5-phosphate: A downstream product of this compound oxidation.

2-Keto-3-deoxy-6-phosphogluconate: A product of this compound dehydration in the Entner-Doudoroff pathway.

The uniqueness of this compound lies in its dual role in both the pentose phosphate pathway and the Entner-Doudoroff pathway, making it a critical intermediate in cellular metabolism .

Biologische Aktivität

6-Phosphogluconic acid (6-PG) is a crucial intermediate in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis. This compound plays significant roles in cellular metabolism, particularly in generating NADPH and ribulose 5-phosphate, which are vital for biosynthetic reactions and nucleotide synthesis. This article explores the biological activity of this compound, focusing on its enzymatic interactions, regulatory roles, and implications in disease states.

Overview of the Pentose Phosphate Pathway

The pentose phosphate pathway consists of two phases: the oxidative phase and the non-oxidative phase. In the oxidative phase, glucose-6-phosphate is oxidized to 6-phosphogluconate by glucose-6-phosphate dehydrogenase (G6PDH), producing NADPH. Subsequently, 6-phosphogluconate is converted to ribulose 5-phosphate by 6-phosphogluconate dehydrogenase (6PGDH), releasing CO2 and generating additional NADPH.

Key Reactions Involving this compound

| Reaction | Enzyme | Products |

|---|---|---|

| Glucose-6-phosphate → 6-Phosphogluconate | G6PDH | NADPH |

| 6-Phosphogluconate → Ribulose 5-phosphate + CO2 | 6PGDH | NADPH |

The activity of 6PGDH, which catalyzes the conversion of 6-phosphogluconate to ribulose 5-phosphate, is subject to complex regulatory mechanisms. Studies indicate that NADPH acts as an inhibitor of G6PDH, while elevated levels of 6-PG can activate this enzyme under certain conditions . This regulation is critical for maintaining cellular redox balance and metabolic flux through the PPP.

Case Study: Enzyme Inactivation by Oxidative Stress

Research has demonstrated that oxidative stress can lead to differential inactivation of G6PDH and 6PGDH. For instance, exposure to peroxyl radicals resulted in a significant decrease in the activity of both enzymes, with 6PGDH showing a higher susceptibility to oxidative damage due to localized oxidation near its active site . This finding underscores the importance of these enzymes in cellular defense against oxidative stress.

Biological Functions Beyond Metabolism

Recent studies have revealed that 6-phosphogluconate also plays roles beyond its metabolic functions. Notably, it has been implicated in immune responses. For example, it modulates CD8+ T-cell activation and differentiation, suggesting potential therapeutic applications in enhancing immune function . Furthermore, research indicates that inhibition of PGDH can suppress tumor growth in lung adenocarcinoma by altering metabolic pathways associated with cancer progression .

Implications in Disease States

The dysregulation of the pentose phosphate pathway and its components, including 6-PG, has been linked to various diseases:

- Cancer : Elevated levels of PGDH expression correlate with poor prognosis in lung adenocarcinoma patients. Targeting PGDH may provide a novel therapeutic strategy .

- Metabolic Disorders : The role of NADPH in biosynthesis highlights the potential impact of altered PPP activity on metabolic syndromes.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSGZKFKXLSJQ-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872623 | |

| Record name | 6-Phospho-D-gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 6-Phosphogluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

921-62-0 | |

| Record name | 6-Phosphogluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phosphogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-phospho-D-gluconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Phospho-D-gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHOSPHOGLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31WK7B8U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Phosphogluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-phosphogluconic acid and what is its role in cellular metabolism?

A: this compound is a key intermediate in the pentose phosphate pathway (PPP), a metabolic pathway that branches from glycolysis. [] It plays a crucial role in generating NADPH and pentose sugars, essential for various cellular processes.

Q2: How does this compound contribute to NADPH production?

A: this compound is oxidized by the enzyme 6-phosphogluconate dehydrogenase, producing NADPH and ribulose-5-phosphate. [, , ] This reaction is a major source of NADPH, essential for reductive biosynthesis and antioxidant defense.

Q3: What is the significance of the pentose phosphate pathway in relation to this compound?

A: The pentose phosphate pathway, with this compound as a key intermediate, provides precursors for nucleotide biosynthesis and NADPH for various metabolic functions. [, ] Its activity is crucial for cellular growth, antioxidant defense, and biosynthesis of essential molecules.

Q4: Can you explain the role of 6-phosphogluconolactonase in the context of this compound metabolism?

A: 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone, the immediate product of glucose-6-phosphate dehydrogenase, to form this compound. This step is crucial for the continuation of the pentose phosphate pathway. []

Q5: How does boron interact with this compound in plants?

A: In plants, borate can associate with this compound, forming a complex that inhibits 6-phosphogluconate dehydrogenase activity. [] This interaction influences the partitioning of carbon flux between glycolysis and the pentose phosphate pathway.

Q6: Are there any studies investigating the metabolism of this compound in specific organisms?

A: Yes, research has explored this compound metabolism in various organisms, including bacteria like Shigella flexneri [], the fungus Ustilago maydis [, ], and fish like Salmo gairdnerii []. These studies highlight the diverse metabolic adaptations and importance of this pathway across different life forms.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H13O10P, and its molecular weight is 276.12 g/mol.

Q8: What is the role of this compound in enzymatic reactions?

A: this compound serves as the substrate for 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway. [, , ] This enzyme catalyzes the oxidative decarboxylation of this compound, producing NADPH, ribulose-5-phosphate, and carbon dioxide.

Q9: How is this compound typically measured in biological samples?

A: Several methods are employed to measure this compound levels. These include spectrophotometric assays coupled to the 6-phosphogluconate dehydrogenase reaction, where NADPH production is monitored. [, ] Additionally, techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) can provide comprehensive metabolic profiling, including this compound levels. [] Radioactive isotope labeling, such as using 14C-labeled glucose, can also be used to trace the metabolic fate of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.